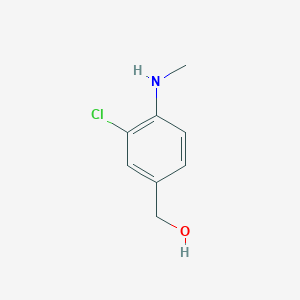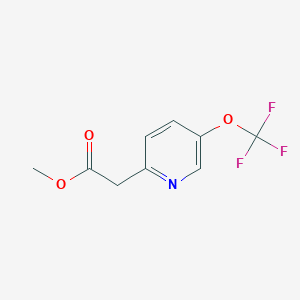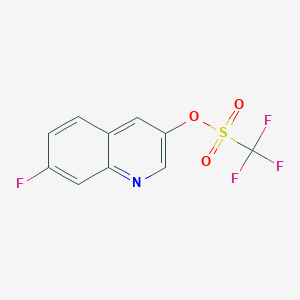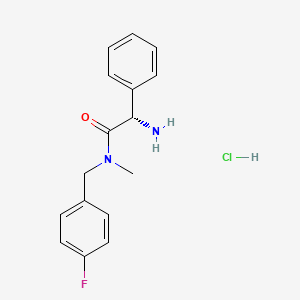
2-Chloro-3-ethynyl-4-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-ethynyl-4-fluoropyridine is a heterocyclic organic compound with the molecular formula C(_7)H(_3)ClFN It is a derivative of pyridine, characterized by the presence of chlorine, ethynyl, and fluorine substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethynyl-4-fluoropyridine typically involves multi-step organic reactions. One common method includes the halogenation of 3-ethynyl-4-fluoropyridine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimize by-products. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethynyl-4-fluoropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The ethynyl group can participate in oxidation reactions to form carbonyl compounds or reduction reactions to yield alkenes or alkanes.
Coupling Reactions: The ethynyl group can undergo coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Oxidation: Pyridine carboxylic acids or ketones.
Reduction: Alkenes or alkanes derived from the ethynyl group.
Scientific Research Applications
2-Chloro-3-ethynyl-4-fluoropyridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules, pharmaceuticals, and agrochemicals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its role in the synthesis of medicinal compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethynyl-4-fluoropyridine depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ethynyl group can participate in covalent bonding with active sites, while the fluorine atom can influence the compound’s electronic properties and binding affinity.
Comparison with Similar Compounds
2-Chloro-3-fluoropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Ethynyl-4-fluoropyridine: Lacks the chlorine atom, affecting its nucleophilic substitution reactions.
2-Chloro-4-fluoropyridine: Lacks the ethynyl group, limiting its applications in carbon-carbon coupling reactions.
Uniqueness: 2-Chloro-3-ethynyl-4-fluoropyridine is unique due to the presence of both chlorine and ethynyl groups, which provide a versatile platform for various chemical transformations. Its combination of substituents allows for a wide range of reactions and applications, distinguishing it from other pyridine derivatives.
Properties
Molecular Formula |
C7H3ClFN |
|---|---|
Molecular Weight |
155.55 g/mol |
IUPAC Name |
2-chloro-3-ethynyl-4-fluoropyridine |
InChI |
InChI=1S/C7H3ClFN/c1-2-5-6(9)3-4-10-7(5)8/h1,3-4H |
InChI Key |
QNUXFVKPTCVRHU-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CN=C1Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(7-Chloro-9h-fluoren-2-yl)imino]diethanol](/img/structure/B13132238.png)
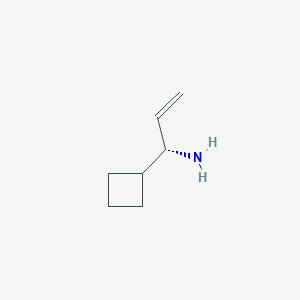

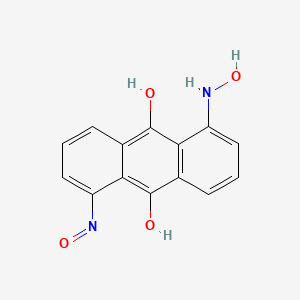


![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
